methyl 7-(4-methoxy-3,5-dimethylphenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
The compound "methyl 7-(4-methoxy-3,5-dimethylphenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate" is a chemically synthesized molecule that likely exhibits a complex structure due to the presence of multiple functional groups such as methoxy, dimethylphenylsulfonamido, and carboxylate. These functional groups suggest that the compound could be of interest in the field of medicinal chemistry or as a reagent in chemical synthesis.
Synthesis Analysis
The synthesis of highly substituted isoquinolines, which are structurally related to the compound , has been explored in various studies. For instance, a novel method for the introduction of a methyl group at C1 of isoquinolines was presented, which could be relevant for the synthesis of the compound . Additionally, the synthesis of methoxylated tetrahydroisoquinolinium derivatives has been reported, which involves modifications at different positions of the isoquinoline scaffold . These methods could potentially be adapted for the synthesis of the target compound.
Molecular Structure Analysis
The molecular structure of related compounds,
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 7-[(4-methoxy-3,5-dimethylphenyl)sulfonylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-13-9-18(10-14(2)19(13)26-3)28(24,25)21-17-6-5-15-7-8-22(20(23)27-4)12-16(15)11-17/h5-6,9-11,21H,7-8,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGWVNFCWFEOMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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